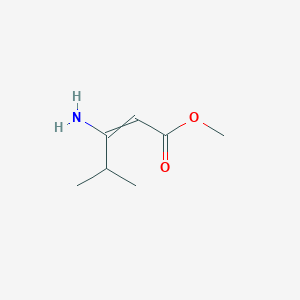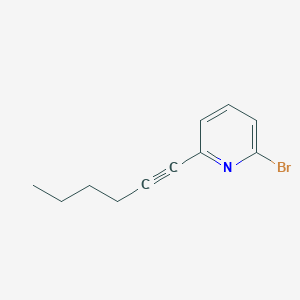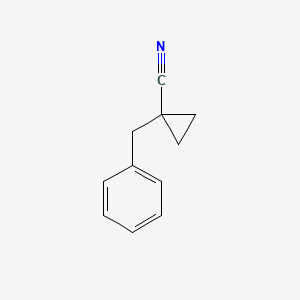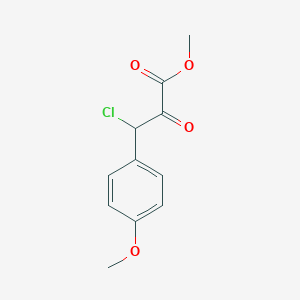
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one is a chemical compound belonging to the class of benzofuran derivatives It is characterized by the presence of a chlorine atom at the 5th position, a hydroxyl group at the 3rd position, and a lactone ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-chloroisobenzofuran-1(3h)-one typically involves the chlorination of 3-hydroxy-3H-isobenzofuran-1-one. One common method is the reaction of 3-hydroxy-3H-isobenzofuran-1-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-chloro-3-oxo-3H-isobenzofuran-1-one.
Reduction: The compound can be reduced to form 5-chloro-3-hydroxy-3H-isobenzofuran-1-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 5-chloro-3-oxo-3H-isobenzofuran-1-one.
Reduction: 5-chloro-3-hydroxy-3H-isobenzofuran-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in research to study its effects on various biological pathways and its potential as a bioactive compound.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-chloroisobenzofuran-1(3h)-one involves its interaction with specific molecular targets. The hydroxyl group and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-hydroxy-3H-isobenzofuran-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
7-chloro-3-hydroxy-3H-isobenzofuran-1-one: Chlorine atom is at a different position, leading to different reactivity and biological activity.
3-hydroxy-5-methoxy-3H-isobenzofuran-1-one: Contains a methoxy group instead of a chlorine atom, affecting its chemical properties and applications.
Uniqueness
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one is unique due to the specific positioning of the chlorine atom and hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its unique structure makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H5ClO3 |
|---|---|
Peso molecular |
184.57 g/mol |
Nombre IUPAC |
5-chloro-3-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,8,11H |
Clave InChI |
NXQWJRQHEAHYRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2'-Nitro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B8652441.png)


![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(1R)-2-methoxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B8652465.png)








